

Spectroscopic Profile of 2-Pyridinecarboxaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2-Pyridinecarboxaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Pyridinecarboxaldehyde**, a key building block in pharmaceutical and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in complex molecular design.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **2-Pyridinecarboxaldehyde**. The following tables summarize the proton (^1H) and carbon-13 (^{13}C) NMR data.

^1H NMR Data

The ^1H NMR spectrum of **2-Pyridinecarboxaldehyde** is characterized by distinct signals for the aldehyde proton and the four aromatic protons on the pyridine ring. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference.

Proton Assignment	Chemical Shift (δ) in CDCl ₃ (ppm)[1]	Chemical Shift (δ) in DMSO-d ₆ (ppm)[1]
Aldehyde (-CHO)	10.09	10.24
H6 (ortho to N)	8.80	9.03
H4 (para to N)	7.96	8.17
H3 (meta to N)	7.88	8.31
H5 (meta to N)	7.54	7.88

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Carbon Assignment	Chemical Shift (δ) in CDCl ₃ (ppm)
C=O (Aldehyde)	193.5
C2 (bearing CHO)	152.8
C6	150.2
C4	137.1
C3	127.8
C5	121.8

Note: Specific chemical shift values for ¹³C NMR in CDCl₃ were compiled from typical values for similar aromatic aldehydes and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-Pyridinecarboxaldehyde** shows characteristic absorption bands for the carbonyl group and the aromatic ring.[2][3]

Vibrational Mode	Frequency (cm ⁻¹)	Intensity
C=O Stretch (Aldehyde)	~1715	Strong
C-H Stretch (Aromatic)	~3030	Medium
C=C Stretch (Aromatic Ring)	~1600-1450	Medium-Strong
C-H Bending (Aromatic)	~900-675	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its fragmentation pattern.^{[4][5]}

Ion	m/z	Relative Intensity
[M] ⁺ (Molecular Ion)	107	High
[M-H] ⁺	106	Moderate
[M-CHO] ⁺	78	High
[C ₄ H ₄ N] ⁺	78	High

Experimental Protocols

The following are representative experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy Protocol

A sample of **2-Pyridinecarboxaldehyde** is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), to a concentration of approximately 10-20 mg/mL. The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.^[1] Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy Protocol

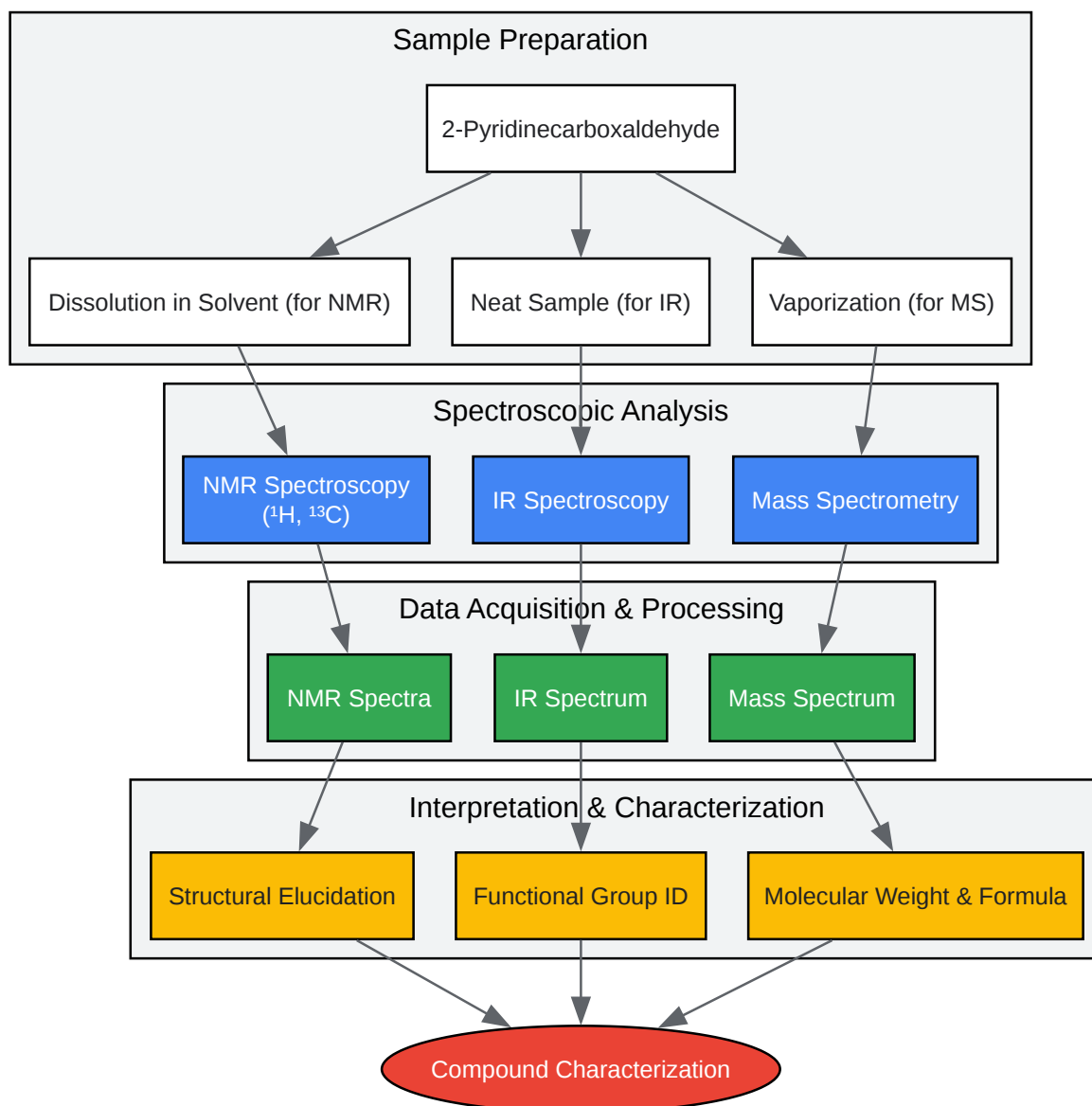
The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) FT-IR spectrometer. A small drop of neat **2-Pyridinecarboxaldehyde** is placed directly on the ATR crystal. The spectrum is then recorded by accumulating multiple scans to improve the signal-to-noise ratio. The data is typically collected over a range of 4000 to 400 cm^{-1} .^[6]

Mass Spectrometry Protocol

For mass spectral analysis, the sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS). In a typical electron ionization (EI) experiment, the sample is vaporized and then bombarded with a high-energy electron beam (e.g., 70 eV).^[4] This causes the molecule to ionize and fragment. The resulting ions are then separated by a mass analyzer based on their mass-to-charge ratio and detected.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of a chemical compound like **2-Pyridinecarboxaldehyde**.



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Caption: General workflow for spectroscopic analysis of **2-Pyridinecarboxaldehyde**.

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